1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
CAS No.: 27523-05-3
Cat. No.: VC0194223
Molecular Formula: C11H10Cl2N2O
Molecular Weight: 257.12
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27523-05-3 |
---|---|
Molecular Formula | C11H10Cl2N2O |
Molecular Weight | 257.12 |
IUPAC Name | 1-(3,4-dichlorophenyl)-2-imidazol-1-ylethanol |
Standard InChI | InChI=1S/C11H10Cl2N2O/c12-9-2-1-8(5-10(9)13)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2 |
SMILES | C1=CC(=C(C=C1C(CN2C=CN=C2)O)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol is a complex organic molecule characterized by its unique molecular architecture featuring a 3,4-dichlorophenyl moiety linked to an imidazole ring through an ethanol bridge. This compound is formally identified under CAS No. 27523-05-3 and has been cataloged in chemical databases including PubChem (Compound ID: 20525178). The IUPAC nomenclature identifies it as 1-(3,4-dichlorophenyl)-2-imidazol-1-ylethanol, providing a standardized method for referencing this compound in scientific literature.
The molecular structure can be precisely described through standardized chemical notation systems. Its Standard InChI notation is InChI=1S/C11H10Cl2N2O/c12-9-2-1-8(5-10(9)13)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2, while its SMILES representation is C1=CC(=C(C=C1C(CN2C=CN=C2)O)Cl)Cl. These notations provide unambiguous structural information essential for computational chemistry and database searching applications.
Molecular and Physical Properties
The comprehensive physical and chemical profile of 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol reveals several important characteristics that influence its behavior in chemical reactions and potential biological applications. The table below summarizes the key properties of this compound:
Property | Value |
---|---|
Molecular Formula | C11H10Cl2N2O |
Molecular Weight | 257.12 g/mol |
CAS Registry Number | 27523-05-3 |
IUPAC Name | 1-(3,4-dichlorophenyl)-2-imidazol-1-ylethanol |
Typical Commercial Purity | > 95% |
PubChem Compound ID | 20525178 |
Structural Features | Contains a hydroxyl group, two chlorine atoms, and an imidazole ring |
The compound features a hydroxyl group at the benzylic position, which contributes to its potential hydrogen bonding capabilities and influences its solubility profile in various solvents. The presence of two chlorine atoms at positions 3 and 4 of the phenyl ring introduces electron-withdrawing effects that influence the electronic distribution within the molecule, potentially affecting its reactivity and stability.
Structural Analysis and Functional Groups
The molecular architecture of 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol comprises several distinct functional regions that contribute to its chemical behavior:
Dichlorophenyl Moiety
The 3,4-dichlorophenyl group introduces lipophilicity to the molecule through the two chlorine substituents positioned at the meta and para positions of the phenyl ring. These electronegative chlorine atoms create a specific electronic environment that influences the compound's interactions with biological targets and affects its pharmacokinetic properties.
Ethanol Bridge
The ethanol bridge (-CHOH-CH2-) serves as a flexible linker between the aromatic dichlorophenyl group and the heterocyclic imidazole moiety. This hydroxylated linker introduces a chiral center at the carbon bearing the hydroxyl group, potentially leading to stereoisomeric considerations in synthesis and biological activity.
Imidazole Ring
The imidazole heterocycle represents a key pharmacophoric element found in many bioactive compounds, particularly antifungal agents. This nitrogen-containing five-membered ring contributes to potential hydrogen bonding interactions and metal coordination properties that may be relevant for biological activity.
Analytical Characterization
The characterization of 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol typically involves multiple complementary analytical techniques to confirm its structure, purity, and physicochemical properties. Common analytical methods employed in the characterization of such compounds include:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR would provide critical structural information about the connectivity and environment of hydrogen and carbon atoms.
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Infrared (IR) spectroscopy: Would reveal characteristic absorption bands for functional groups, particularly the OH stretching frequency around 3300-3500 cm⁻¹ and imidazole ring vibrations.
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Mass Spectrometry (MS): Would confirm the molecular weight and provide fragmentation patterns characteristic of the structural features.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) represents an essential technique for assessing the purity of 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, typically employing reverse-phase conditions with UV detection at wavelengths corresponding to the aromatic and imidazole chromophores.
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